molecular formula C17H23BrFN3O2 B7182750 N'-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide

N'-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide

Cat. No.: B7182750
M. Wt: 400.3 g/mol
InChI Key: QNFCDJHANLWDDE-UHFFFAOYSA-N
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Description

N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Properties

IUPAC Name

N'-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFN3O2/c1-2-3-8-22-9-6-13(7-10-22)20-16(23)17(24)21-15-5-4-12(19)11-14(15)18/h4-5,11,13H,2-3,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFCDJHANLWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide typically involves the following steps:

    Formation of the 2-bromo-4-fluoroaniline: This can be achieved through the bromination and fluorination of aniline.

    Synthesis of the 1-butylpiperidine: This involves the alkylation of piperidine with butyl halides.

    Coupling Reaction: The final step involves the coupling of 2-bromo-4-fluoroaniline with 1-butylpiperidine in the presence of an oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The oxamide group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chloro-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide
  • N’-(2-bromo-4-methylphenyl)-N-(1-butylpiperidin-4-yl)oxamide
  • N’-(2-bromo-4-fluorophenyl)-N-(1-ethylpiperidin-4-yl)oxamide

Uniqueness

N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide is unique due to the specific combination of substituents on the phenyl ring and the piperidine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.

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